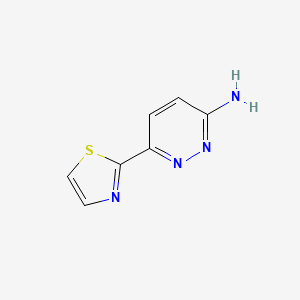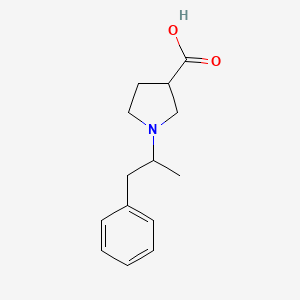![molecular formula C10H16N2O2 B1466295 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol CAS No. 1338660-17-5](/img/structure/B1466295.png)
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol
Übersicht
Beschreibung
The compound “1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol” is a chemical compound that incorporates an oxazole ring, a five-membered heterocyclic moiety. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . The synthesis of oxazole derivatives has been an interesting field for a long time .Molecular Structure Analysis
The molecular structure of oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm 3, boiling point of 626.9±65.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, and a flash point of 332.9±34.3 °C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antibiotika
Verbindungen mit dem Oxazol-Rest, wie z. B. 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol, wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Das strukturelle Grundgerüst von Oxazolen hat sich gegen eine Reihe von Bakterienstämmen als wirksam erwiesen, darunter E. coli und Xanthomonas citri . Dies deutet darauf hin, dass die fragliche Verbindung wertvoll für die Entwicklung neuer Antibiotika oder Desinfektionsmittel sein könnte.
Biologische Aktivität: Entzündungshemmende Eigenschaften
Oxazol-Derivate sind dafür bekannt, entzündungshemmende Eigenschaften aufzuweisen. Dies ist besonders relevant im Zusammenhang mit chronischen Erkrankungen, bei denen Entzündungen eine Schlüsselrolle spielen. Die Verbindung könnte ein Kandidat für weitere Untersuchungen bei der Entwicklung entzündungshemmender Medikamente sein .
Chemische Synthese: Bausteine
Der Oxazolring in This compound kann als vielseitiger Baustein in der organischen Synthese dienen. Er kann verwendet werden, um eine Vielzahl von komplexen Molekülen mit potenziellen Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft zu erstellen .
Neurowissenschaften: Neuroprotektive Mittel
Forschungsergebnisse haben gezeigt, dass bestimmte Oxazol-Derivate neuroprotektive Wirkungen haben können. Dies eröffnet Möglichkeiten für die Verwendung der Verbindung im Studium neurodegenerativer Erkrankungen und als potenzielles Therapeutikum zum Schutz der neuronalen Gesundheit .
Krebsforschung: Antitumoraktivität
Einige Oxazol-Verbindungen haben in der Krebsforschung vielversprechende Ergebnisse gezeigt, da sie eine Antitumoraktivität aufweisen. Die Fähigkeit, das Wachstum von Krebszellen zu hemmen, macht This compound zu einer Verbindung von Interesse für onkologische Studien .
Landwirtschaftliche Chemie: Pestizide
Die antimikrobiellen Eigenschaften von Oxazol-Derivaten erstrecken sich auch auf ihre Verwendung in der Landwirtschaft. Sie können zu Pestiziden formuliert werden, um bakterielle und pilzliche Krankheitserreger zu bekämpfen, wodurch Pflanzen geschützt und der Ertrag gesteigert werden .
Materialwissenschaft: Organische Halbleiter
Oxazolringe sind Bestandteile bestimmter organischer Halbleiter. Die elektronischen Eigenschaften dieser Verbindungen machen sie für den Einsatz in organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten geeignet .
Umweltwissenschaften: Schadstoffabbau
Studien haben gezeigt, dass Oxazol-Derivate eine Rolle beim Abbau von Umweltverschmutzung spielen können. Diese Anwendung ist entscheidend für Bioreinigungsbemühungen und die Entwicklung umweltfreundlicher Abbausysteme .
Wirkmechanismus
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol is a chiral compound, which means it has two enantiomers, or mirror images of each other. The two enantiomers of this compound have different biological activities. The (R)-enantiomer of this compound is more active than the (S)-enantiomer. The mechanism of action of this compound is not fully understood, but it is believed to interact with several proteins and enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the enzymes involved in the metabolism of drugs, which can lead to increased concentrations of drugs in the body. This compound has also been found to have anti-inflammatory and anti-cancer activities. In addition, this compound has been found to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol in lab experiments include its availability, low cost, and good yields. This compound is also relatively easy to synthesize, which makes it a useful starting material for the synthesis of other compounds. The main limitation of using this compound in lab experiments is that it is a chiral compound, which means it has two enantiomers with different biological activities. This can make it difficult to accurately predict the effects of a compound synthesized with this compound.
Zukünftige Richtungen
1. Further research into the mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol and its two enantiomers.
2. Development of more efficient and cost-effective methods for synthesizing this compound.
3. Investigation of the potential applications of this compound in drug delivery and other areas.
4. Development of more efficient and cost-effective methods for synthesizing compounds with this compound as a building block.
5. Investigation of the potential toxicity of this compound and its two enantiomers.
6. Development of new compounds with this compound as a building block for potential therapeutic applications.
7. Investigation of the potential interactions between this compound and other drugs and compounds.
8. Investigation of the potential use of this compound as a ligand in the preparation of transition metal complexes.
9. Exploration of the potential applications of this compound in the synthesis of agrochemicals and industrial chemicals.
10. Investigation of the potential use of this compound in the synthesis of peptides and other bioactive compounds.
Eigenschaften
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-10(8(2)14-11-7)6-12-4-3-9(13)5-12/h9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGOBBYEJPGDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1466212.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)



![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)

![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466230.png)


